
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
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Description
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a useful research compound. Its molecular formula is C20H14O6S2 and its molecular weight is 414.45. The purity is usually 95%.
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Biological Activity
The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic derivative that incorporates a benzofuran moiety and a thiophene ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and structure-activity relationships based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Benzofuran Ring : Known for anti-inflammatory and anticancer properties.
- Thiophene Ring : Exhibits antimicrobial and antifungal activities.
- Methoxybenzenesulfonate Group : May enhance solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing benzofuran and thiophene moieties. For instance, derivatives similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | MIC (μg/mL) | Activity |
---|---|---|
Benzofuran Derivative A | 16 | Moderate |
Thiophene Derivative B | 32 | Weak |
(Z)-3-oxo... | 8 | Strong |
This indicates that modifications in the structure can lead to enhanced antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds with similar structures have been documented. For example, compounds containing the benzofuran scaffold have been shown to inhibit pro-inflammatory cytokines in vitro. The proposed mechanism involves the inhibition of NF-kB signaling pathways.
Anticancer Activity
Studies have also reported the anticancer potential of related benzofuran derivatives. The compound's ability to induce apoptosis in cancer cell lines has been attributed to its interaction with DNA and modulation of cell cycle progression. In vitro assays demonstrated that compounds similar to (Z)-3-oxo... exhibited IC50 values in the micromolar range against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), which is critical in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression .
- Cytotoxicity : The ability to induce cell death in cancer cells is likely due to oxidative stress mechanisms and DNA damage .
- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of key metabolic pathways are crucial for its antibacterial action .
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various benzofuran derivatives against clinical isolates of Staphylococcus aureus. The results indicated that (Z)-3-oxo... showed significant activity with an MIC value of 8 μg/mL, demonstrating its potential as a lead compound for further development .
Case Study 2: Anticancer Screening
In a screening assay against multiple cancer cell lines, (Z)-3-oxo... exhibited IC50 values ranging from 10 to 25 μM, indicating promising anticancer activity. Further investigations into its mechanism revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S2/c1-24-13-4-7-16(8-5-13)28(22,23)26-14-6-9-17-18(11-14)25-19(20(17)21)12-15-3-2-10-27-15/h2-12H,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARSJZYKJGODO-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.